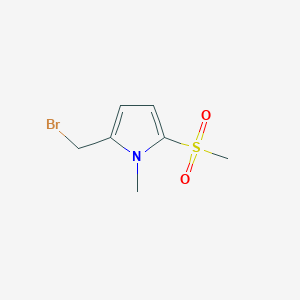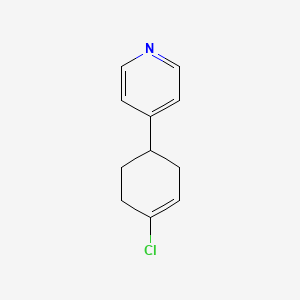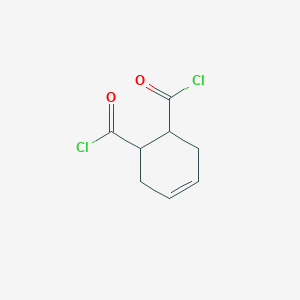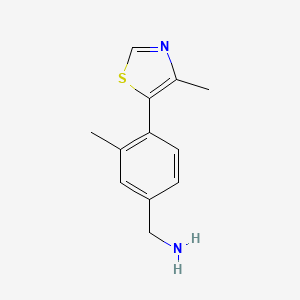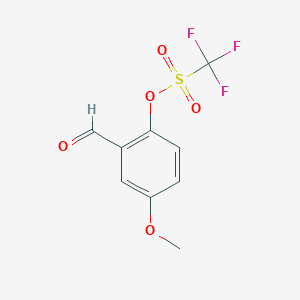
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde is an organic compound that features a trifluoromethylsulfonyloxy group and a methoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde typically involves the introduction of the trifluoromethylsulfonyloxy group onto a benzaldehyde derivative. One common method is the reaction of 5-methoxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethylsulfonyloxy group under basic conditions.
Major Products Formed
Oxidation: 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzoic acid.
Reduction: 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde involves its interaction with various molecular targets. The trifluoromethylsulfonyloxy group is known to enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethylsulfonyloxy)benzaldehyde: Lacks the methoxy group, resulting in different reactivity and properties.
5-Methoxybenzaldehyde: Lacks the trifluoromethylsulfonyloxy group, leading to reduced reactivity and stability.
2-(Trifluoromethylsulfonyloxy)-4-methoxybenzaldehyde: The position of the methoxy group is different, which can affect the compound’s reactivity and interactions.
Uniqueness
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde is unique due to the presence of both the trifluoromethylsulfonyloxy and methoxy groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
424788-79-4 |
|---|---|
Molecular Formula |
C9H7F3O5S |
Molecular Weight |
284.21 g/mol |
IUPAC Name |
(2-formyl-4-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H7F3O5S/c1-16-7-2-3-8(6(4-7)5-13)17-18(14,15)9(10,11)12/h2-5H,1H3 |
InChI Key |
DNJCPNYZBKNTPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



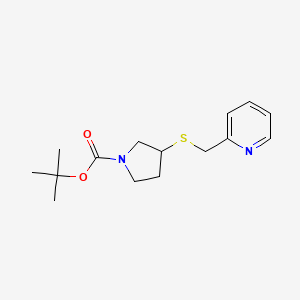
![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)
![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)
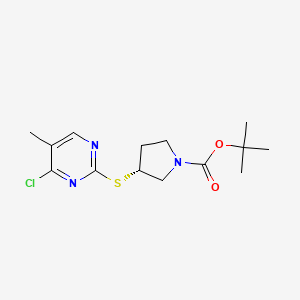

![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)
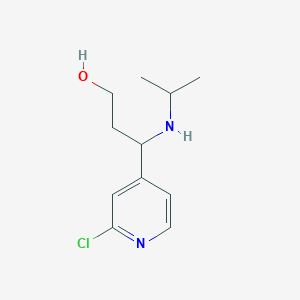
![5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde](/img/structure/B13972119.png)
